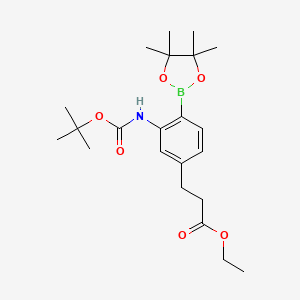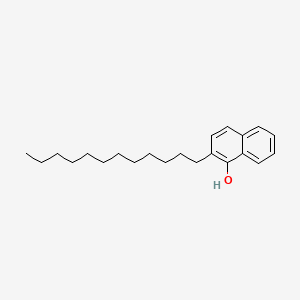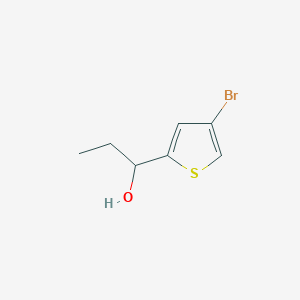
2-((1H-Indol-7-yl)oxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Indol-7-yl)oxy)ethan-1-ol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-7-yl)oxy)ethan-1-ol typically involves the reaction of indole derivatives with ethylene oxide or similar reagents. One common method includes the reaction of 7-hydroxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Indol-7-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole-ethanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1H-Indol-7-yl)oxy)acetaldehyde or 2-((1H-Indol-7-yl)oxy)acetic acid.
Reduction: Formation of 2-((1H-Indol-7-yl)oxy)ethane.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-((1H-Indol-7-yl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1H-Indol-7-yl)oxy)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity. This compound may exert its effects through interactions with cellular signaling pathways, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-((1H-Indol-3-yl)oxy)ethan-1-ol: Similar structure but with the indole ring attached at the 3-position.
2-(1H-Indol-2-yl)ethan-1-ol: Similar structure but with the indole ring attached at the 2-position.
2-(1H-Indol-5-yl)ethan-1-ol: Similar structure but with the indole ring attached at the 5-position.
Uniqueness
2-((1H-Indol-7-yl)oxy)ethan-1-ol is unique due to its specific attachment of the indole ring at the 7-position, which may confer distinct biological and chemical properties compared to other indole derivatives. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(1H-indol-7-yloxy)ethanol |
InChI |
InChI=1S/C10H11NO2/c12-6-7-13-9-3-1-2-8-4-5-11-10(8)9/h1-5,11-12H,6-7H2 |
Clave InChI |
DKGRZNGCXBFXGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCO)NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[3-(trifluoromethyl)benzyl]thio}-3H-imidazo[4,5-c]pyridine](/img/structure/B8712028.png)
![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)




